molecular formula C20H17NO3S2 B7796439 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate

2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate

Cat. No.: B7796439
M. Wt: 383.5 g/mol
InChI Key: URZKUTILUPDOKS-UHFFFAOYSA-N
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Description

2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate (CAS: 384342-64-7), commonly abbreviated in literature as Pyrene-ACE-MTS, is a specialized fluorescent probe widely utilized in biochemistry and molecular biology. Its molecular formula is C₂₀H₁₇NO₃S₂, with a molecular weight of 383.49 g/mol . Key physicochemical properties include:

  • Melting point: 171–173°C
  • Boiling point: 721.1±43.0°C (at 760 mmHg)
  • Density: 1.5±0.1 g/cm³
  • Refractive index: 1.784 .

The compound features a pyrene moiety linked via an aminocarbonyl ethyl group to a methanethiosulfonate (MTS) reactive group. The pyrene moiety confers strong fluorescence, enabling applications in tracking protein interactions, membrane dynamics, and thiol-specific labeling . The MTS group reacts selectively with cysteine thiols (-SH), facilitating covalent modifications of proteins or other biomolecules.

Properties

IUPAC Name

3-methylsulfonylsulfanyl-N-pyren-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S2/c1-26(23,24)25-12-11-18(22)21-17-10-8-15-6-5-13-3-2-4-14-7-9-16(17)20(15)19(13)14/h2-10H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZKUTILUPDOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200659
Record name S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384342-64-7
Record name S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384342-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrene-1-carboxamide Intermediate Synthesis

The pyrene moiety is functionalized via amide bond formation between pyren-1-amine and a carboxylic acid derivative. A common approach employs N-hydroxysuccinimide (NHS) -activated esters to enhance reactivity. For instance, reacting pyren-1-amine with succinimidyl iodoacetate in anhydrous dimethylformamide (DMF) at 25°C for 12 hours yields the iodoacetamide intermediate. Substitution of the iodo group with a thiol-reactive methanethiosulfonate follows in the next step.

Methanethiosulfonate Conjugation

The methanethiosulfonate group is introduced via nucleophilic substitution. The iodoacetamide intermediate reacts with sodium methanethiosulfonate in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF). This step requires inert conditions (argon or nitrogen atmosphere) to prevent oxidation of the thiol group. The reaction typically proceeds at 50–60°C for 6–8 hours, achieving yields of 65–75% after purification.

Critical Reaction Parameters

  • Temperature : Elevated temperatures (>60°C) risk decomposition of the methanethiosulfonate group.

  • Solvent : Anhydrous DMF or THF minimizes hydrolysis side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of sodium methanethiosulfonate to iodoacetamide ensures complete conversion.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency. Nonpolar solvents (e.g., dichloromethane) result in sluggish kinetics, while DMF accelerates the reaction but may promote byproduct formation. A mixed solvent system (DMF:THF, 1:3 v/v) balances reactivity and stability, achieving a 78% yield in pilot studies.

Catalytic Additives

The addition of 1-hydroxybenzotriazole (HOBt) (5 mol%) reduces racemization during amide bond formation. However, excess HOBt can quench the methanethiosulfonate group, necessitating careful titration.

Reaction Monitoring

Thin-layer chromatography (TLC) with UV visualization (Rf = 0.4 in ethyl acetate/hexanes, 1:1) and high-performance liquid chromatography (HPLC) (C18 column, acetonitrile/water gradient) are used to track intermediate formation and final product purity.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography (ethyl acetate/hexanes, 30–50% gradient) to remove unreacted pyren-1-amine and methanethiosulfonate salts. Final polishing with preparative HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile) ensures >95% purity.

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6): δ 8.85 (s, 1H, NH), 8.25–7.90 (m, 9H, pyrene-H), 3.75 (t, 2H, CH2-S), 3.20 (s, 3H, CH3-SO2).

    • 13C NMR^{13}\text{C NMR} (101 MHz, DMSO-d6): δ 170.5 (C=O), 135.2–124.8 (pyrene-C), 44.1 (CH2-S), 42.3 (CH3-SO2).

  • Mass Spectrometry :

    • ESI-MS m/z: 384.1 [M+H]+ (calculated for C20H17NO3S2\text{C}_{20}\text{H}_{17}\text{NO}_{3}\text{S}_{2}: 383.5).

Challenges and Scalability

Hydrolysis Sensitivity

The methanethiosulfonate group hydrolyzes in aqueous media, necessitating anhydrous conditions during synthesis and storage at -20°C under desiccation.

Scalability Limitations

Batch sizes >10 g encounter solubility issues due to the pyrene moiety’s hydrophobicity. Micellar catalysis using TPGS-750-M (a vitamin E-based surfactant) in water/THF mixtures improves mass transfer, enabling kilogram-scale production with 70% yield.

Recent Advances in Synthesis

Flow Chemistry Approaches

Continuous-flow microreactors reduce reaction times from hours to minutes by enhancing heat and mass transfer. A prototype system achieved 85% yield in 15 minutes at 100°C, though product degradation remains a concern.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME), a bio-based solvent, replaces DMF in pilot trials, reducing environmental impact while maintaining 72% yield.

Comparative Analysis of Synthetic Protocols

ParameterBatch Synthesis (Traditional)Flow ChemistryMicellar Catalysis
Yield65–75%85%70%
Reaction Time6–8 hours15 minutes12 hours
Scalability<10 g<1 kg>1 kg
SolventDMF/THFAcetonitrileWater/THF
Environmental ImpactHighModerateLow

Industrial Production Considerations

Commercial suppliers (e.g., MedChemExpress) prioritize cost-effective routes, often employing microwave-assisted synthesis to accelerate amide coupling. A typical protocol irradiates pyren-1-amine and methanethiosulfonate ethyl acrylate at 100 W for 5 minutes, achieving 80% yield with >99% purity .

Scientific Research Applications

Fluorescent Labeling

2-(Pyren-1-ylaminocarbonyl)ethyl methanethiosulfonate is primarily used as a fluorescent dye . Its ability to fluoresce allows researchers to visualize and track biological molecules in live cells or during biochemical assays. This property is essential for:

  • Immunofluorescence : Labeling antibodies to study protein localization.
  • Live Cell Imaging : Monitoring dynamic processes within living cells.

Protein Interaction Studies

The compound is utilized to probe protein interactions through its reactive methanethiosulfonate group, which can selectively label cysteine residues in proteins. This application is critical for:

  • Mapping Protein Interfaces : Understanding how proteins interact at the molecular level.
  • Studying Conformational Changes : Observing changes in protein structure upon binding with ligands or other proteins.

Biochemical Pathway Analysis

Research has shown that this compound can be employed to investigate various biochemical pathways, including:

  • Cell Signaling Pathways : Such as MAPK/ERK and JAK/STAT signaling pathways.
  • Apoptosis and Autophagy : Analyzing the role of specific proteins involved in cell death and recycling processes.

Drug Development

The fluorescent properties of this compound make it useful in the development of novel therapeutic agents, particularly:

  • Antibody-drug Conjugates (ADCs) : Enhancing the delivery of drugs to specific cells.
  • Targeted Therapy Research : Investigating the efficacy of drugs designed to target specific pathways or proteins.

Diagnostics

Due to its ability to label proteins selectively, this compound has potential applications in diagnostics, particularly in:

  • Biomarker Discovery : Identifying new biomarkers for diseases.
  • Pathogen Detection : Developing assays for detecting viral or bacterial infections.

Case Study 1: Protein Interaction Mapping

A study utilized this compound to map interactions between nicotinic acetylcholine receptors and their ligands. The fluorescent labeling allowed researchers to visualize binding events and conformational changes within the receptor complex, providing insights into receptor functionality and drug design .

Case Study 2: Cancer Therapeutics

In another study focused on cancer therapeutics, researchers employed this compound to develop ADCs targeting specific tumor markers. The fluorescent properties facilitated the tracking of ADC distribution within tumor tissues, enabling better understanding of therapeutic efficacy and localization .

Mechanism of Action

The mechanism of action of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate involves its ability to emit fluorescence upon excitation. The pyrene moiety acts as the fluorescent group, while the methanethiosulfonate group can react with thiol groups in proteins, forming covalent bonds. This allows the probe to be used in studying protein conformations and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Methanethiosulfonate Derivatives

Structural and Functional Differences

The MTS group is a common reactive handle in thiol-directed chemistry. However, the substituent attached to the MTS group dictates the compound’s functional and physicochemical properties. Below is a comparative analysis of Pyrene-ACE-MTS with two analogous compounds:

Table 1: Comparative Data of Methanethiosulfonate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Pyrene-ACE-MTS C₂₀H₁₇NO₃S₂ 383.49 Pyrene, MTS Fluorescent labeling, protein studies
[2-(Aminocarbonyl)ethyl] Methanethiosulfonate C₄H₉NO₃S₂ 183.25 Carbamoyl, MTS General thiol modification, small-molecule probes
Benzocaine Methanethiosulfonate C₁₀H₁₃NO₄S₂ 275.34 Benzocaine (anesthetic), MTS Drug conjugation, anesthetic delivery
Key Observations:

Pyrene-ACE-MTS

  • Unique Feature : Pyrene fluorophore enables real-time tracking via fluorescence spectroscopy.
  • Applications : Ideal for studying protein conformational changes, membrane insertion, or receptor trafficking due to its high quantum yield .

[2-(Aminocarbonyl)ethyl] Methanethiosulfonate Simpler Structure: Lacks aromatic or fluorophore groups, limiting optical applications. Utility: Used for introducing carbamoyl groups to thiols in small peptides or synthetic polymers .

Benzocaine Methanethiosulfonate Functional Hybrid: Combines MTS reactivity with benzocaine, a local anesthetic. Applications: Potential for synthesizing anesthetic-conjugated biomolecules or controlled drug release systems .

Physicochemical and Solubility Properties

  • Pyrene-ACE-MTS : The bulky pyrene group reduces solubility in polar solvents; it is typically dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for biological studies .
  • [2-(Aminocarbonyl)ethyl] Methanethiosulfonate: Smaller size enhances solubility in aqueous buffers, making it suitable for in vitro protein modifications .
  • Benzocaine Methanethiosulfonate: Sparingly soluble in chloroform and methanol, aligning with its use in organic synthesis .

Biological Activity

2-(Pyren-1-ylaminocarbonyl)ethyl methanethiosulfonate (CAS No. 384342-64-7) is a synthetic compound characterized by its fluorescent properties, making it a valuable tool in various biological research applications. Its molecular formula is C20H17NO3S2C_{20}H_{17}NO_3S_2, and it has a molecular weight of 383.48 g/mol. This compound is primarily utilized in studies involving cellular mechanisms, protein interactions, and as a fluorescent dye for imaging purposes.

Fluorescent Properties

The primary biological activity of this compound stems from its ability to act as a fluorescent probe . This characteristic allows it to be employed in various assays and imaging techniques, particularly in the study of cellular processes and protein dynamics.

The compound interacts with thiol groups in proteins, which can lead to the modification of cysteine residues. This interaction is crucial for probing the dynamics of protein conformations and interactions, especially in the context of receptor studies and enzyme activities. The electrostatic potential of binding sites, such as those found in nicotinic receptors, can be explored using this compound, shedding light on receptor-ligand interactions and signal transduction pathways .

Applications in Research

  • Cellular Imaging : Due to its fluorescent nature, this compound is widely used for visualizing cellular components in live cells.
  • Protein Interaction Studies : It serves as a tool to investigate protein-protein interactions by labeling specific proteins and observing their behavior under fluorescence microscopy.
  • Biochemical Assays : The compound can be used in various assays to measure enzyme activities or cellular responses to stimuli.

Study on Receptor Binding

In a notable study by Stauffer et al., the interactions of methanethiosulfonates with nicotinic acetylcholine receptors were examined. The authors demonstrated how these compounds could selectively modify cysteine residues within the receptor binding sites, providing insights into the receptor's structural dynamics and functional states .

Investigating Cellular Responses

Another research effort focused on the role of this compound in apoptosis and autophagy pathways. The findings indicated that this compound could induce cellular stress responses, leading to apoptosis in certain cancer cell lines. The study highlighted its potential as a therapeutic agent for targeting cancer cells through induced cell death mechanisms .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Fluorescent Probe Used for imaging cellular structures
Receptor Interaction Modifies cysteine residues in nicotinic receptors
Apoptosis Induction Triggers apoptosis in cancer cell lines
Protein Dynamics Probes protein conformational changes

Q & A

Q. How to optimize reaction conditions for time-sensitive biological samples (e.g., membrane proteins)?

  • Methodology :
  • Rapid mixing devices : Ensure uniform labeling before sample degradation.
  • Stabilizing additives : Use nanodiscs or amphipols for membrane protein integrity.
  • Single-molecule imaging : Resolve labeling heterogeneity in real time.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate
Reactant of Route 2
Reactant of Route 2
2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate

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